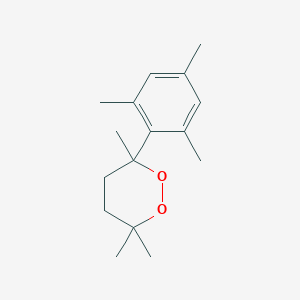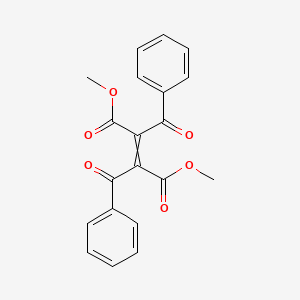
Dimethyl 2,3-dibenzoylbut-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,3-dibenzoylbut-2-enedioate is an organic compound with the molecular formula C20H18O6 It is a derivative of butenedioate, featuring two benzoyl groups and two methoxy groups attached to the butenedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,3-dibenzoylbut-2-enedioate typically involves the esterification of 2,3-dibenzoylbut-2-enedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2,3-dibenzoylbut-2-enedioic acid+2CH3OHH+dimethyl 2,3-dibenzoylbut-2-enedioate+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process while minimizing the need for corrosive liquid acids.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,3-dibenzoylbut-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed under basic conditions.
Major Products
Oxidation: 2,3-dibenzoylbut-2-enedioic acid
Reduction: Dimethyl 2,3-dihydroxybut-2-enedioate
Substitution: this compound derivatives with substituted groups
Aplicaciones Científicas De Investigación
Dimethyl 2,3-dibenzoylbut-2-enedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of dimethyl 2,3-dibenzoylbut-2-enedioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl fumarate
- Dimethyl maleate
- Dimethyl itaconate
Uniqueness
Dimethyl 2,3-dibenzoylbut-2-enedioate is unique due to the presence of two benzoyl groups, which confer distinct chemical properties and reactivity compared to other dimethyl esters. This structural feature makes it a valuable compound for specific synthetic and research applications.
Propiedades
Número CAS |
84269-47-6 |
|---|---|
Fórmula molecular |
C20H16O6 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
dimethyl 2,3-dibenzoylbut-2-enedioate |
InChI |
InChI=1S/C20H16O6/c1-25-19(23)15(17(21)13-9-5-3-6-10-13)16(20(24)26-2)18(22)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clave InChI |
HJZHKSZNSJRVDU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=C(C(=O)C1=CC=CC=C1)C(=O)OC)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


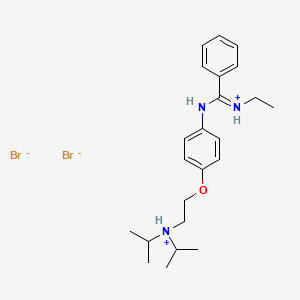
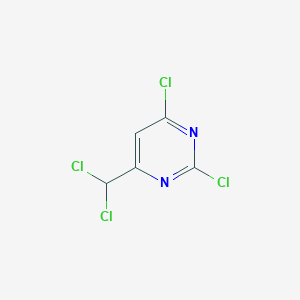
![Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-](/img/structure/B14408077.png)
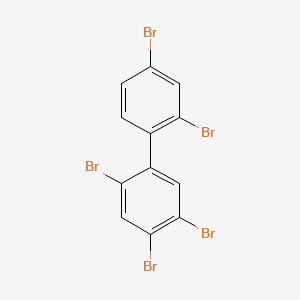
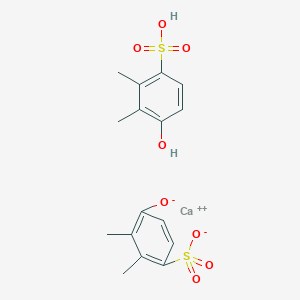
carbamoyl}-L-proline](/img/structure/B14408095.png)
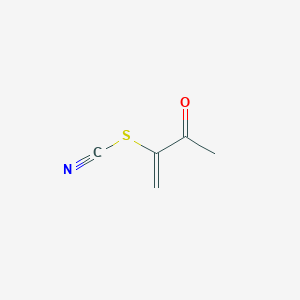
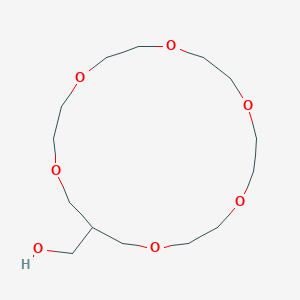

![2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14408116.png)
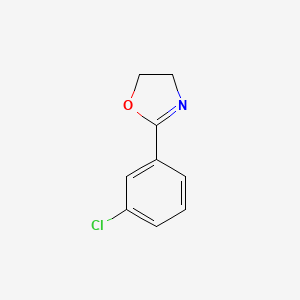
![Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine](/img/structure/B14408128.png)
![7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide](/img/structure/B14408130.png)
